REACTION_CXSMILES
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[Cl:1][C:2]1[C:6]([NH:7][CH2:8][CH3:9])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1.C(OCC)(=O)C.C(=O)(O)[O-].[Na+].[F:27][C:28]([F:38])([F:37])[CH2:29][CH2:30][S:31][CH2:32][CH2:33][C:34](Cl)=[O:35]>O>[Cl:1][C:2]1[C:6]([N:7]([CH2:8][CH3:9])[C:34](=[O:35])[CH2:33][CH2:32][S:31][CH2:30][CH2:29][C:28]([F:38])([F:37])[F:27])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1 |f:2.3|
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NN(C=C1NCC)C=1C=NC=CC1
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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4.72 g
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
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3-((3,3,3-trifluoropropyl)thio)propanoyl chloride
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Quantity
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5.95 g
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Type
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reactant
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Smiles
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FC(CCSCCC(=O)Cl)(F)F
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the layers separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (20 mL)
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Type
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CONCENTRATION
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Details
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the combined organic layers were concentrated to dryness
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Type
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CUSTOM
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Details
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to afford a light brown solid (10.1 g, quantitative)
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Type
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CUSTOM
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Details
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A small sample of crude product was purified by flash column chromatography
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Type
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CUSTOM
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Details
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to obtain an analytical sample
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Name
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Type
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Smiles
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ClC1=NN(C=C1N(C(CCSCCC(F)(F)F)=O)CC)C=1C=NC=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |